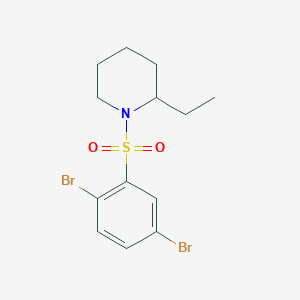
1-(2,5-Dibromobenzenesulfonyl)-2-ethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dibromobenzenesulfonyl)-2-ethylpiperidine, commonly known as DBS-PEP, is a chemical compound that has garnered attention in the scientific community due to its potential as a therapeutic agent. DBS-PEP is a piperidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. In
Wissenschaftliche Forschungsanwendungen
DBS-PEP has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DBS-PEP has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In Alzheimer's disease research, DBS-PEP has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease research, DBS-PEP has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Wirkmechanismus
The mechanism of action of DBS-PEP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DBS-PEP has been shown to activate the ERK1/2 pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the Akt pathway, which is involved in cell growth and survival. Additionally, DBS-PEP has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
DBS-PEP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DBS-PEP can induce apoptosis and inhibit cell proliferation in various cancer cell lines. DBS-PEP has also been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. In Parkinson's disease research, DBS-PEP has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. Additionally, DBS-PEP has been shown to have anti-inflammatory effects, which may be beneficial for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DBS-PEP in lab experiments is its potential as a therapeutic agent for various diseases. DBS-PEP has been shown to have promising results in cancer, Alzheimer's disease, and Parkinson's disease research. Another advantage is that DBS-PEP is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using DBS-PEP in lab experiments is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, more research is needed to determine the optimal dosage and administration of DBS-PEP for various applications.
Zukünftige Richtungen
For research on DBS-PEP include investigating its potential as a therapeutic agent for other diseases and exploring its pharmacokinetics and toxicity.
Synthesemethoden
The synthesis of DBS-PEP involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a base. The resulting product is purified through a series of steps, including recrystallization and chromatography. The yield of DBS-PEP can be optimized by adjusting the reaction conditions, such as the temperature and the amount of reagents used.
Eigenschaften
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-2-ethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO2S/c1-2-11-5-3-4-8-16(11)19(17,18)13-9-10(14)6-7-12(13)15/h6-7,9,11H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKGTPDAYAHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dibromophenyl)sulfonyl]-2-ethylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

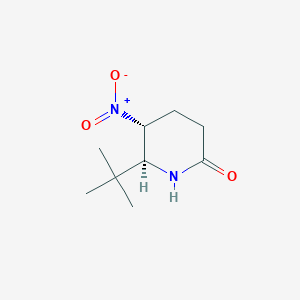
![2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid](/img/structure/B2752244.png)
![Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2752246.png)
![[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate](/img/structure/B2752247.png)
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid;hydrochloride](/img/structure/B2752248.png)
![6-[4-[2-(2,4-Difluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2752249.png)

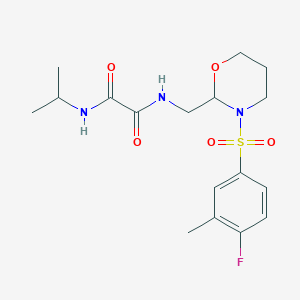
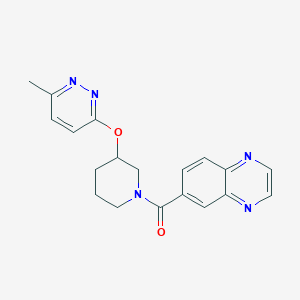
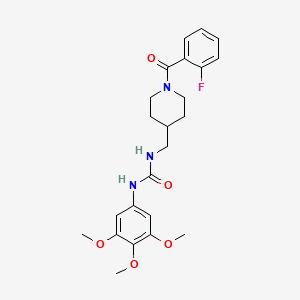
![4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2752255.png)

![N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2752259.png)
